![molecular formula C9H7NO2S2 B2718739 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid CAS No. 927999-28-8](/img/structure/B2718739.png)
2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid
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Overview
Description
“2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of “2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” is characterized by a thiazole ring attached to a thiophene ring and an acetic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” include a molecular weight of 225.29 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Applications
- Analgesic and Neuroleptic Properties : Research has shown the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include derivatives similar to 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid, displaying a range of biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory effects. These compounds have been identified as practically non-toxic and low-toxic, indicating their potential for further pharmaceutical development (Salionov, 2015).
Material Science and Chemistry
- Photovoltaic Applications : The introduction of 2-(Thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin for novel coumarin sensitizers has been studied. These compounds have shown to improve light-harvesting capabilities and photovoltaic performance, indicating their utility in dye-sensitized solar cells. One specific sensitizer demonstrated a photoelectric conversion efficiency of 4.78%, highlighting the potential of these compounds in renewable energy technologies (Han et al., 2015).
Organic Chemistry
- Reactivity and Stability : Studies have explored the reactivity of thiazole-containing compounds, including those related to 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid, under pyrolysis conditions. The research provides insight into the polarizability of thiazole rings and their susceptibility to resonance stabilization in transition states, which is crucial for designing reactions and understanding compound stability (August et al., 1986).
Crystallography
- Crystal Structure Analysis : The crystal structure of compounds involving 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid analogs has been studied to understand the molecular configuration and interactions, such as hydrogen bonding and π–π stacking. These studies are fundamental in drug design and material science to predict and analyze the behavior of compounds under various conditions (Wu et al., 2015).
Superoxide Scavenging and Anti-inflammatory Activity
- Superoxide Scavenging : Synthesis and testing of derivatives for superoxide scavenging activity and anti-inflammatory properties have been conducted. Some compounds showed promising results as in vitro superoxide scavengers, though they were not effective as in vivo antiinflammatory agents, indicating the need for further optimization and testing (Maxwell et al., 1984).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-7-9(10-5-14-7)6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHIDWGLBZERPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid |
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